molecular formula C24H50N4O16 B14110943 Chitosan, 6-(2-hydroxyethyl) ether

Chitosan, 6-(2-hydroxyethyl) ether

Cat. No.: B14110943
M. Wt: 650.7 g/mol
InChI Key: GUWPLHGTHHCESW-SZJDJMCGSA-N
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Description

Chitosan, 6-(2-hydroxyethyl) ether is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs. This compound is known for its excellent biocompatibility, biodegradability, and non-toxicity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chitosan, 6-(2-hydroxyethyl) ether typically involves the homogeneous etherification of chitosan. This process is carried out in an alkali/urea aqueous solution, which acts as both the solvent and the reaction medium. The reaction conditions often include low-temperature freezing-thawing cycles to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure consistent product quality. The final product is then purified and characterized to confirm its structure and properties .

Chemical Reactions Analysis

Types of Reactions

Chitosan, 6-(2-hydroxyethyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chitosan derivatives with modified functional groups, which can enhance the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and tissues. The hydroxyethyl groups enhance its solubility and moisture retention properties, making it effective in drug delivery and wound healing applications. The compound can form gels and films that adhere to tissues, providing a protective barrier and promoting healing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitosan, 6-(2-hydroxyethyl) ether is unique due to its hydroxyethyl groups, which provide enhanced solubility, moisture retention, and biocompatibility compared to other chitosan derivatives. These properties make it particularly suitable for biomedical applications such as drug delivery and wound healing .

Properties

Molecular Formula

C24H50N4O16

Molecular Weight

650.7 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol;azane

InChI

InChI=1S/C24H47N3O16.H3N/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28;/h10-24,28-35H,1-9,25-27H2;1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+;/m1./s1

InChI Key

GUWPLHGTHHCESW-SZJDJMCGSA-N

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)O.N

Canonical SMILES

C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O.N

Origin of Product

United States

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